molecular formula C11H23NO3 B2390520 1-(2,2-Diethoxyethyl)piperidin-4-ol CAS No. 91249-91-1

1-(2,2-Diethoxyethyl)piperidin-4-ol

Cat. No.: B2390520
CAS No.: 91249-91-1
M. Wt: 217.309
InChI Key: PJZOKZIXTHKWCD-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is characterized by the presence of a piperidine ring substituted with a 2,2-diethoxyethyl group and a hydroxyl group at the 4-position. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with diethoxyethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Diethoxyethyl)piperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)piperidin-4-ol: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2,2-Diethoxyethyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(2,2-Diethoxyethyl)piperidine: Similar structure but without the hydroxyl group.

Uniqueness

1-(2,2-Diethoxyethyl)piperidin-4-ol is unique due to the presence of both the diethoxyethyl group and the hydroxyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)9-12-7-5-10(13)6-8-12/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOKZIXTHKWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(CC1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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